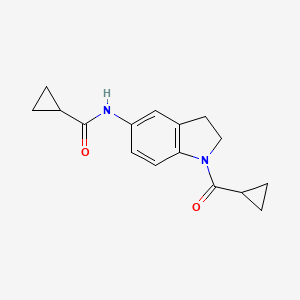

N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c19-15(10-1-2-10)17-13-5-6-14-12(9-13)7-8-18(14)16(20)11-3-4-11/h5-6,9-11H,1-4,7-8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUIBQDXNWLXLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC3=C(C=C2)N(CC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide typically involves the cyclization of indole derivatives. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, hypophosphorous acid (H₃PO₂) as a reducing agent, and triethylamine (Et₃N) under reflux conditions in 1-propanol . This reaction consistently yields the desired indole derivative in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral conditions.

Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the indole ring.

Scientific Research Applications

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide is used in a variety of scientific research applications:

- Chemistry: It serves as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.

- Biology: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

- Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

- Industry: It is utilized in developing new materials and as a catalyst in chemical reactions.

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, a synthetic compound, has also garnered interest for its potential biological activities.

Case Studies

- Antimicrobial Activity (2024): A study assessed its efficacy against Gram-positive and Gram-negative bacteria and exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL, respectively.

- Anticancer Activity Evaluation (2023): Evaluation of cytotoxic effects on human breast cancer cells (MCF-7) showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

- Inflammation Model Study (2025): Investigation of anti-inflammatory properties using LPS-stimulated macrophages showed that treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression and is a target for cancer therapy . The compound’s unique structure allows it to bind with high affinity to these targets, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest structural analogs include:

N-(1-(cyclopentanecarbonyl)indolin-5-yl)cyclopropanecarboxamide (CAS 1049486-88-5):

- Replaces one cyclopropanecarbonyl group with a cyclopentanecarbonyl moiety.

- Molecular formula: C₁₈H₂₂N₂O₂ (vs. C₁₆H₁₈N₂O₂ for the target compound).

- Larger cyclopentane ring increases steric bulk and may reduce metabolic stability compared to cyclopropane .

N-(2-Acetyl-1-oxoisoindolin-5-yl)cyclopropanecarboxamide ():

- Features an isoindolin core instead of indolin, altering ring saturation and electronic properties.

- Exists as inseparable isomers (2:1.26 ratio), confirmed via ¹H/¹³C NMR .

7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid (CAS 1120332-41-3): Contains an indole-carboxylic acid scaffold with a cyclopentylamino substituent. Higher molecular weight (320.385 g/mol) due to phenyl and cyclopentyl groups .

Research Findings and Implications

- Synthetic Challenges: Cyclopropane-containing compounds often require precise reaction conditions to maintain ring stability.

- Spectroscopic Confirmation: Analogues like N-(2-Acetyl-1-oxoisoindolin-5-yl)cyclopropanecarboxamide were validated via HRESIMS and NMR, with deviations in elemental analysis (e.g., 9.18% experimental N vs. 9.52% theoretical) suggesting minor impurities or hydration .

- Pharmacological Potential: While biological data for the target compound is unavailable, cyclopropane motifs are known to enhance metabolic resistance and bioavailability in drug design. Its indolin core may also confer kinase inhibitory activity, as seen in related indole derivatives .

Biological Activity

N-(1-(cyclopropanecarbonyl)indolin-5-yl)cyclopropanecarboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its indoline core, which is known for various pharmacological properties. The cyclopropanecarbonyl moiety enhances the compound's reactivity and biological interactions.

Synthesis and Preparation

The synthesis typically involves several steps:

- Preparation of Indoline Derivative : The indoline scaffold is synthesized through cyclization reactions.

- Introduction of Cyclopropanecarbonyl Group : This is achieved using cyclopropanecarbonyl chloride in the presence of bases like triethylamine.

- Final Coupling Reaction : The indoline derivative is coupled with cyclopropanecarboxylic acid derivatives to yield the final product.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer or inflammation.

- Receptor Modulation : It has been shown to bind to various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have demonstrated that related indole derivatives can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and cell cycle arrest.

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. The compound may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis or other inflammatory diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound could possess antimicrobial activity against various pathogens, making it a candidate for further development into therapeutic agents for infectious diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range. |

| Study 2 | Showed inhibition of TNF-alpha production in LPS-stimulated macrophages, indicating anti-inflammatory potential. |

| Study 3 | Reported antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

Q & A

Q. What mechanistic insights explain contradictory bioactivity data across in vitro vs. in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.